molecular formula C15H18O B12975860 5-Bicyclo[3.2.1]octanyl(phenyl)methanone CAS No. 58541-30-3

5-Bicyclo[3.2.1]octanyl(phenyl)methanone

Cat. No.: B12975860
CAS No.: 58541-30-3
M. Wt: 214.30 g/mol
InChI Key: ANNLOMWEALEPOK-UHFFFAOYSA-N
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Description

Bicyclo[321]octan-1-yl(phenyl)methanone is a complex organic compound characterized by a bicyclic structure fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octan-1-yl(phenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This process can be optimized using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods

While specific industrial production methods for bicyclo[3.2.1]octan-1-yl(phenyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-1-yl(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Bicyclo[3.2.1]octan-1-yl(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octan-1-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]octan-1-yl(phenyl)methanone is unique due to the presence of both the bicyclic structure and the phenyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

58541-30-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-bicyclo[3.2.1]octanyl(phenyl)methanone

InChI

InChI=1S/C15H18O/c16-14(13-6-2-1-3-7-13)15-9-4-5-12(11-15)8-10-15/h1-3,6-7,12H,4-5,8-11H2

InChI Key

ANNLOMWEALEPOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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